1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

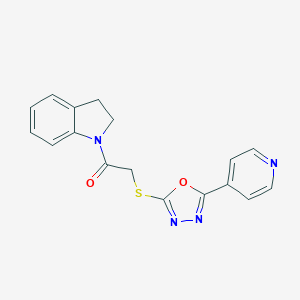

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring an indoline moiety linked via a ketone bridge to a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position and a thioether (-S-) group at the 2-position (Fig. 1). This scaffold combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Its synthesis typically involves nucleophilic substitution or multi-component reactions under green chemistry conditions, as exemplified by the use of bleaching earth clay and PEG-400 as eco-friendly media .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-15(21-10-7-12-3-1-2-4-14(12)21)11-24-17-20-19-16(23-17)13-5-8-18-9-6-13/h1-6,8-9H,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWNOHGIBDSZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine-4-carbohydrazide with Carbon Disulfide

Pyridine-4-carbohydrazide reacts with CS₂ in alkaline ethanol to form the oxadiazole-thiol intermediate.

Procedure :

-

Dissolve pyridine-4-carbohydrazide (10 mmol) in ethanol.

-

Add CS₂ (15 mmol) and KOH (12 mmol) at 0°C.

-

Reflux for 6–8 hours, acidify with HCl, and isolate the precipitate.

Optimization :

Characterization :

Synthesis of 2-Bromo-1-(indolin-1-yl)ethanone

Friedel-Crafts Acylation of Indoline

Indoline undergoes acylation with bromoacetyl bromide in the presence of AlCl₃.

Procedure :

-

Mix indoline (10 mmol) with bromoacetyl bromide (12 mmol) in dry DCM.

-

Add AlCl₃ (1.2 eq) at 0°C, stir for 4 hours, and quench with ice water.

Yield : 78–82%.

Characterization :

Thioether Formation via Nucleophilic Substitution

Coupling 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-Bromo-1-(indolin-1-yl)ethanone

The thiolate anion attacks the α-bromo ketone to form the thioether bond.

Procedure :

-

Deprotonate 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (10 mmol) with NaH in DMF.

-

Add 2-bromo-1-(indolin-1-yl)ethanone (10 mmol) and stir at 25°C for 12 hours.

Optimization :

Characterization :

Alternative Synthetic Routes

Oxidative Cyclization Using Hypervalent Iodine Reagents

Thiosemicarbazides derived from pyridine-4-carboxylic acid undergo oxidative desulfurization with iodobenzene diacetate.

Advantages :

Photocatalytic Cyclization with Eosin-Y

Visible-light-mediated synthesis under aerobic conditions reduces reaction time to 2 hours.

Conditions :

-

Catalyst: Eosin-Y (2 mol%).

-

Solvent: Acetonitrile/water (9:1).

Reaction Optimization and Challenges

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | 80°C maximizes cyclization |

| pH | 8–9 | Prevents thiol oxidation |

| Catalyst Loading | 2 mol% | Balances cost and efficiency |

Common Side Reactions

Characterization and Validation

Spectroscopic Data Comparison

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Functionalized indoline or pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including those with indolin and pyridine moieties, exhibit significant antibacterial and antifungal properties. The incorporation of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Studies have shown that compounds containing indole and oxadiazole structures can act as effective anticancer agents. They may function by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.

Anti-inflammatory Effects

The thioether linkage in the compound may contribute to its anti-inflammatory properties by modulating pathways related to inflammation and immune responses. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have documented the efficacy of similar compounds:

Study 1: Antibacterial Activity

A study published in Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential for therapeutic use in treating bacterial infections .

Study 2: Anticancer Activity

Research highlighted in Journal of Medicinal Chemistry focused on the anticancer potential of indole-based compounds. The study found that modifications at the 2-position of indoles significantly increased cytotoxicity against various cancer cell lines, supporting further exploration of similar derivatives .

Comparative Analysis of Related Compounds

The following table summarizes key findings from studies on related compounds:

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The indoline and oxadiazole moieties are particularly important for binding interactions, while the thioether linkage may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Pyridin-4-yl vs. Pyrimidin-2-ylthio

- Compound : 1-(4-Chlorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4d, )

- Key Differences : Replaces pyridin-4-yl with a pyrimidin-2-ylthio-propyl chain.

- Properties : Lower melting point (96–97°C) vs. pyridin-4-yl derivatives. IR spectra show distinct C≡N (2229–2316 cm⁻¹) and C=O (1681 cm⁻¹) stretches. Demonstrated anticancer activity, with cytotoxicity proportional to cell viability .

Pyridin-4-yl vs. 2-Fluorophenyl

- Compound: 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 571904-77-3, ) Key Differences: Fluorophenyl substitution at the oxadiazole 5-position. Properties: Higher lipophilicity due to the fluorine atom.

Core Heterocycle Modifications

Indolin-1-yl vs. Phenothiazin-10-yl

- Compound: 1-(2-Trifluoromethyl-phenothiazin-10-yl)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)ethanone (29, ) Key Differences: Phenothiazine replaces indoline. Properties: Higher melting point (156–158°C). IR spectra show trifluoromethyl C-F stretches (1149–1195 cm⁻¹).

Indolin-1-yl vs. Thiophen-2-yl

- Compound: 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone (CAS 892426-99-2, ) Key Differences: Thiophene replaces indoline. Properties: Lower molecular weight (303.4 g/mol). Thiophene’s aromaticity may alter metabolic stability compared to indoline’s bicyclic structure .

Ethanone Bridge Modifications

Thioether vs. Amino Linkers

- Compound: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3, ) Key Differences: Pyridine-2-ylamino group replaces thioether. Properties: Exhibited antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the oxadiazole-thiol and pyridine-amino synergy. IR confirms NH stretches (3209 cm⁻¹) .

Biological Activity

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines indoline, pyridine, and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Indoline moiety : Known for its role in various biological activities.

- Pyridine ring : Contributes to the compound's ability to interact with biological targets.

- Oxadiazole ring : Imparts unique electronic properties that enhance biological interactions.

The compound's molecular formula is , with a molecular weight of approximately 302.36 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .

- Receptor Modulation : It may interact with various receptors in the body, affecting signaling pathways related to cancer progression and inflammation.

- DNA Interaction : The compound's structure allows it to bind to DNA, potentially disrupting replication processes in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HT29 and COLO205) have shown that this compound exhibits significant cytotoxicity. For example, it was found to induce apoptosis in these cell lines through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 15 | Apoptosis induction via caspases |

| COLO205 | 12 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : It showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 10 µM .

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory effects:

- COX Inhibition : Similar to other indole derivatives, it has been tested for its ability to inhibit COX enzymes, which play a critical role in inflammation . The results suggest that it could serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A recent study explored the synthesis and biological evaluation of various derivatives based on the indoline scaffold. Among these derivatives, those containing the oxadiazole moiety exhibited enhanced anticancer and anti-inflammatory activities compared to their counterparts lacking this feature .

Q & A

Basic: How can the synthesis of 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone be optimized for reproducibility?

Methodological Answer:

The compound is synthesized via a multi-step route involving condensation of intermediates. Key steps include:

Preparation of 1-(substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (intermediate 4a-k ) using modified protocols from Zhang et al. (2012), involving cyclization of thioacetamide derivatives under acidic conditions .

Clean condensation of intermediate 4a-k with thiosemicarbazide in PEG-400 at 70–80°C for 2–3 hours, catalyzed by acetic acid. PEG-400 acts as a green solvent, enhancing reaction efficiency .

Purification via recrystallization and characterization using IR, ¹H/¹³C NMR, and HR-MS to confirm structural integrity .

Critical Parameters:

- Monitor reaction progress via TLC to avoid over-condensation.

- Optimize PEG-400 volume to balance solubility and reaction kinetics.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should contradictions in spectral data be resolved?

Methodological Answer:

- IR Spectroscopy: Confirm presence of C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches. Discrepancies may arise from solvent interactions or impurities .

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC. For example, the pyridin-4-yl protons appear as doublets near δ 8.5–8.7 ppm. Contradictions in splitting patterns may require variable-temperature NMR to assess conformational flexibility .

- HR-MS: Validate molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm error. Use isotopic labeling if fragmentation pathways are ambiguous .

Resolution Strategy:

Cross-validate with computational tools (e.g., Gaussian NMR simulations) and repeat experiments under standardized conditions (solvent, temperature) .

Basic: How is the anti-tubercular activity of this compound evaluated in vitro, and what controls are necessary?

Methodological Answer:

- Microplate Alamar Blue Assay (MABA): Test against Mycobacterium tuberculosis H37Rv (ATCC 27294) and multidrug-resistant (MDR) strains. Use rifampicin and isoniazid as positive controls .

- Minimum Inhibitory Concentration (MIC): Dilute compounds in 2% DMSO and serially dilute in Middlebrook 7H9 broth. MIC is defined as the lowest concentration inhibiting ≥90% bacterial growth .

- Cytotoxicity Controls: Assess hemolytic activity on human RBCs and cytotoxicity on Vero cells (CC50) to rule out non-specific toxicity .

Data Interpretation:

Compare MIC values with literature benchmarks (e.g., MIC ≤6.25 µg/mL indicates potent activity). Use statistical tools like ANOVA to validate significance .

Advanced: What computational strategies are employed to identify potential biological targets for this compound?

Methodological Answer:

- PharmaMapper Server: Perform reverse docking against a library of protein targets (e.g., M. tuberculosis enoyl-ACP reductase, DNA gyrase) to predict binding affinities .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -7 kcal/mol) .

- QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and logP to correlate structural features with anti-tubercular activity .

Validation:

Cross-check predictions with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in silico predictions for this compound?

Methodological Answer:

Re-evaluate Assay Conditions: Ensure compound solubility (e.g., use DMSO ≤0.1%) and exclude aggregation artifacts via dynamic light scattering (DLS) .

Reassess Target Prioritization: Screen against off-targets (e.g., human kinases) using kinome-wide profiling to identify unintended interactions .

Synergistic Studies: Test combinatorial effects with known inhibitors (e.g., ethionamide) to uncover adjuvant potential masked in standalone assays .

Case Example:

If MD simulations predict strong binding to DNA gyrase but MIC data show weak activity, verify target expression levels in bacterial strains or test for efflux pump overexpression .

Advanced: What strategies are recommended for elucidating the oxidative metabolic pathways of this compound in hepatic models?

Methodological Answer:

In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes. Identify metabolites via LC-HRMS/MS .

CYP Enzyme Mapping: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved.

Computational Prediction: Apply tools like ADMET Predictor™ to forecast Phase I/II metabolites (e.g., hydroxylation at indolin-1-yl or sulfoxidation of thioether) .

Data Analysis:

Prioritize major metabolites (≥10% abundance) for stability testing and toxicity profiling .

Advanced: How can structural modifications enhance the selectivity of this compound for bacterial vs. mammalian targets?

Methodological Answer:

- Rational Design:

- Replace pyridin-4-yl with bulkier substituents (e.g., 3,5-dimethoxyphenyl) to sterically block mammalian target binding .

- Introduce fluorine atoms at the indolin-1-yl ring to improve bacterial membrane penetration .

- Synthetic Validation:

- Use parallel synthesis to generate derivatives (e.g., 5a-k ) and test against panels of bacterial and mammalian cells .

- Selectivity Index (SI):

Calculate SI = CC50 (mammalian)/MIC (bacterial). Aim for SI ≥10 to ensure therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.